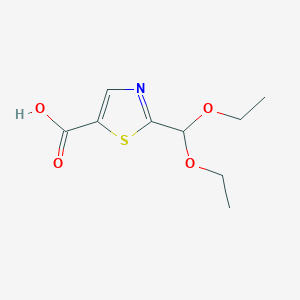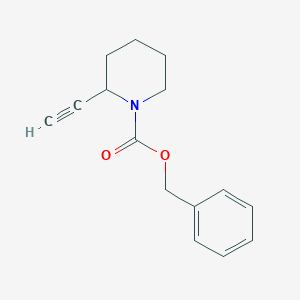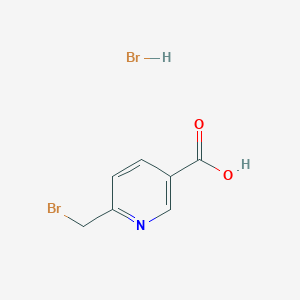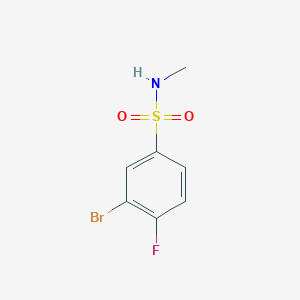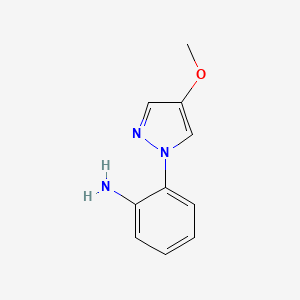
Methyl 3-bromo-2-cyano-4-nitrophenylacetate
説明
Methyl 3-bromo-2-cyano-4-nitrophenylacetate (MBBCNPA) is an organic compound with a wide range of applications in the field of biochemistry. It is mainly used as a reagent for the synthesis of organic compounds, such as peptides, proteins, and nucleic acids, as well as for the study of biochemical and physiological processes. MBBCNPA is a useful tool for the study of a variety of biological processes, including enzyme catalysis, protein-protein interactions, and signal transduction.
科学的研究の応用
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has a wide range of applications in the field of biochemistry. It is mainly used as a reagent for the synthesis of organic compounds, such as peptides, proteins, and nucleic acids. It is also used in the study of biochemical and physiological processes, including enzyme catalysis, protein-protein interactions, and signal transduction. Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in a variety of research studies, including studies on the structure and function of proteins, DNA, and RNA.
作用機序
Methyl 3-bromo-2-cyano-4-nitrophenylacetate is an organic compound that acts as an acid catalyst in the synthesis of organic compounds. It works by protonating the substrate, which facilitates the formation of a new bond between the two molecules. The protonated substrate is then able to react with other molecules to form a new compound.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been used to study various biochemical and physiological processes, including enzyme catalysis, protein-protein interactions, and signal transduction. It has also been used to study the structure and function of proteins, DNA, and RNA. Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been found to have an inhibitory effect on the activity of certain enzymes, such as phosphodiesterase and protein kinase C. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been found to interact with certain proteins, such as the β-catenin-cadherin complex, and to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway.
実験室実験の利点と制限
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate can be used to synthesize a wide range of organic compounds, including peptides, proteins, and nucleic acids. However, Methyl 3-bromo-2-cyano-4-nitrophenylacetate also has some limitations. It has a relatively short shelf life, and it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
In the future, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used in a variety of different research applications. For example, it could be used to study the structure and function of proteins and nucleic acids, as well as to study enzyme catalysis, protein-protein interactions, and signal transduction pathways. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used to develop new drugs and therapies for a variety of diseases and conditions. Finally, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used to develop new synthetic methods for the synthesis of organic compounds.
特性
IUPAC Name |
methyl 2-(3-bromo-2-cyano-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(13(15)16)10(11)7(6)5-12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLPAOCMGCXRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-4-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)
